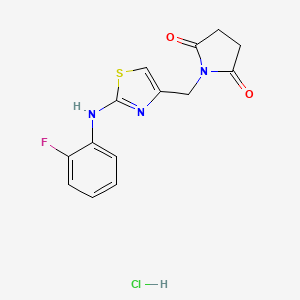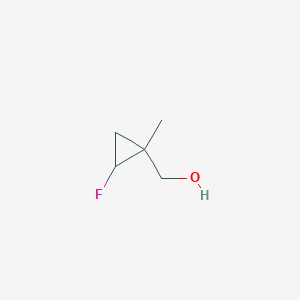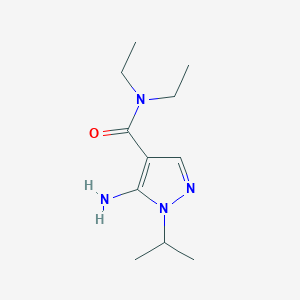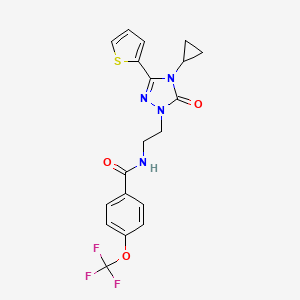![molecular formula C14H17NO3S2 B2832733 N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide CAS No. 696607-60-0](/img/structure/B2832733.png)
N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide is a chemical compound with the molecular formula C14H17NO3S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfonamide group, which is known for its presence in various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide typically involves the reaction of 3,5-dimethylphenol with 2-chloroethyl thiophene-2-sulfonate under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the sulfonate ester, leading to the formation of the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The phenoxy and thiophene moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes and phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its sulfonamide moiety, which is present in many drugs.
Wirkmechanismus
The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with cellular membranes, affecting their permeability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-sulfonamide: Lacks the phenoxyethyl group, making it less complex.
3,5-Dimethylphenoxyethylamine: Lacks the thiophene and sulfonamide groups, reducing its potential biological activity.
Sulfanilamide: A simpler sulfonamide without the thiophene and phenoxyethyl groups.
Uniqueness
N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, a sulfonamide group, and a phenoxyethyl moiety. This structure provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-11-8-12(2)10-13(9-11)18-6-5-15-20(16,17)14-4-3-7-19-14/h3-4,7-10,15H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOJNNZBKJTCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2832650.png)
![1-(2,4-dimethylbenzenesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B2832651.png)





![2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832659.png)


![N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832665.png)

![N-(2-bromo-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832672.png)

